molecular formula C26H25N3O5S2 B12017918 6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid CAS No. 609795-18-8

6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid

Cat. No.: B12017918
CAS No.: 609795-18-8
M. Wt: 523.6 g/mol
InChI Key: PNMDZCKFRHUQQS-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid is a complex organic compound with a unique structure that includes indole, thiazolidine, and hexanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid involves multiple steps, typically starting with the preparation of the indole and thiazolidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone or aldehyde groups to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid apart from similar compounds is its specific structural configuration and the presence of the 4-toluidino group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

CAS No.

609795-18-8

Molecular Formula

C26H25N3O5S2

Molecular Weight

523.6 g/mol

IUPAC Name

6-[(5Z)-5-[1-[2-(4-methylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C26H25N3O5S2/c1-16-10-12-17(13-11-16)27-20(30)15-29-19-8-5-4-7-18(19)22(24(29)33)23-25(34)28(26(35)36-23)14-6-2-3-9-21(31)32/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,27,30)(H,31,32)/b23-22-

InChI Key

PNMDZCKFRHUQQS-FCQUAONHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCCCC(=O)O)/C2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCCCC(=O)O)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.